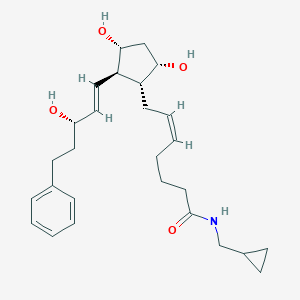
5-Isocyano-2,2,5-trimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyano-2,2,5-trimethyl-1,3-dioxane, also known as ITD, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a highly reactive isocyanate and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. The isocyanate group in 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is highly reactive and can react with a variety of nucleophiles. This results in the formation of a stable urethane linkage between 5-Isocyano-2,2,5-trimethyl-1,3-dioxane and the biomolecule, which can alter its properties and function.
Effets Biochimiques Et Physiologiques
5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which could have implications for the treatment of inflammatory diseases. Additionally, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to be a potent inhibitor of acetylcholinesterase, which could have implications for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is its high reactivity, which makes it a useful tool for modifying biomolecules. Additionally, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is stable and can be stored for long periods of time without degradation. However, 5-Isocyano-2,2,5-trimethyl-1,3-dioxane is highly toxic and requires careful handling. It is also difficult to use in vivo due to its toxicity.
Orientations Futures
There are many future directions for research on 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. One area of interest is the development of new bioconjugates using 5-Isocyano-2,2,5-trimethyl-1,3-dioxane. This could involve the creation of new drug delivery systems or the development of new imaging agents. Additionally, there is interest in exploring the potential of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane as a therapeutic agent for cancer and inflammatory diseases. Finally, there is interest in developing new synthesis methods for 5-Isocyano-2,2,5-trimethyl-1,3-dioxane that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 5-Isocyano-2,2,5-trimethyl-1,3-dioxane involves the reaction of 5-isocyanato-2,2,5-trimethyl-1,3-dioxane with a suitable nucleophile. This reaction results in the formation of a urethane linkage between the isocyanate group and the nucleophile. The reaction can be carried out using a variety of nucleophiles, including amines, alcohols, and thiols. The resulting product is a stable compound that can be used in a variety of scientific research applications.
Applications De Recherche Scientifique
5-Isocyano-2,2,5-trimethyl-1,3-dioxane has been found to have a wide range of scientific research applications. One of the most promising applications is in the field of bioconjugation. 5-Isocyano-2,2,5-trimethyl-1,3-dioxane can be used to modify proteins, peptides, and other biomolecules, allowing for the creation of new bioconjugates with unique properties. This has significant implications for drug delivery, diagnostics, and imaging.
Propriétés
Numéro CAS |
17144-54-6 |
|---|---|
Nom du produit |
5-Isocyano-2,2,5-trimethyl-1,3-dioxane |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
5-isocyano-2,2,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H13NO2/c1-7(2)10-5-8(3,9-4)6-11-7/h5-6H2,1-3H3 |
Clé InChI |
WKOXGZCBXMSQRL-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(C)[N+]#[C-])C |
SMILES canonique |
CC1(OCC(CO1)(C)[N+]#[C-])C |
Synonymes |
m-Dioxan-5-yl isocyanide, 2,2,5-trimethyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



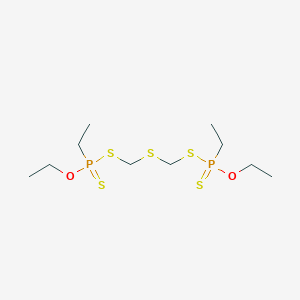
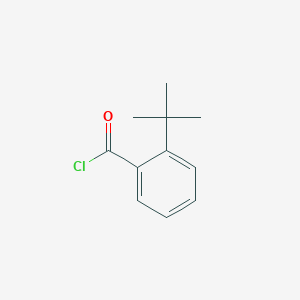
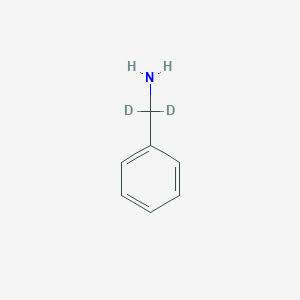
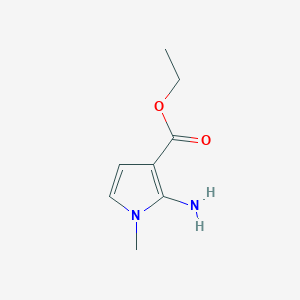
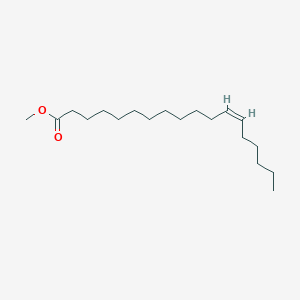
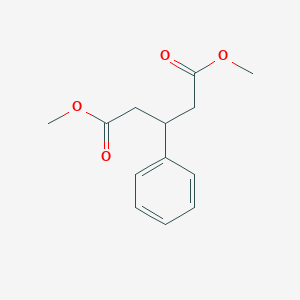
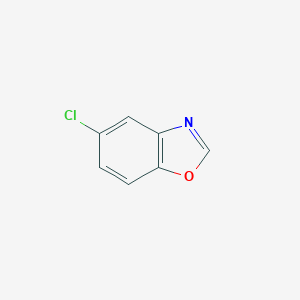
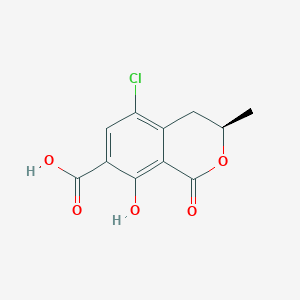

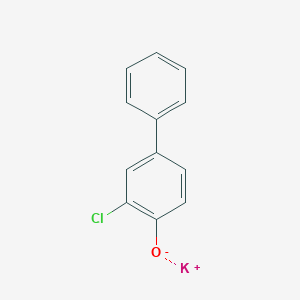
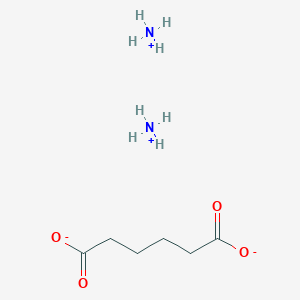
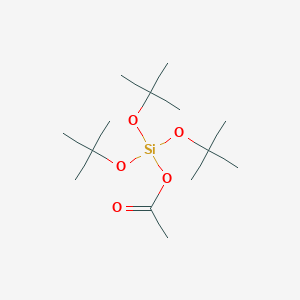
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
